2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
The synthesis of 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by the reaction of catechol with dihalomethanes in the presence of a base such as potassium carbonate.
Introduction of the Sulfanyl Group: The benzodioxole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Quinazolinone Ring: The final step involves the cyclization of the intermediate with an appropriate amine to form the quinazolinone ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one include:
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound also contains a benzodioxole ring and a sulfanyl group, but differs in the presence of an oxadiazole ring.
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: This compound has a simpler structure with a benzodioxole ring and an ethanol group.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound contains a benzodioxole ring and a dienone structure.
Properties
CAS No. |
499102-37-3 |
---|---|
Molecular Formula |
C24H18N2O4S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H18N2O4S/c1-15-6-9-17(10-7-15)26-23(28)18-4-2-3-5-19(18)25-24(26)31-13-20(27)16-8-11-21-22(12-16)30-14-29-21/h2-12H,13-14H2,1H3 |
InChI Key |
NJXASFNXNAKEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.